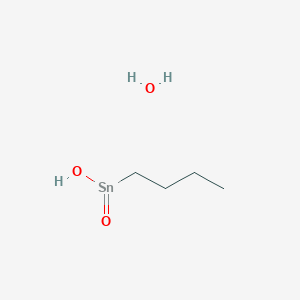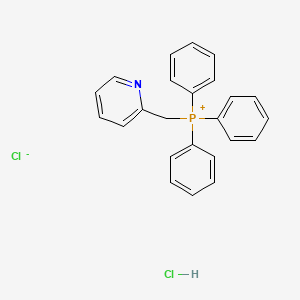![molecular formula C9H10ClN3 B1603688 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-52-3](/img/structure/B1603688.png)
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Overview
Description
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C9H10ClN3. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
this compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth and proliferation, metabolism, and differentiation . The downstream effects of this disruption can lead to changes in cell behavior and function .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific kinases it targets. By inhibiting these kinases, the compound can disrupt cellular processes regulated by these enzymes, potentially leading to changes in cell growth, metabolism, and differentiation .
Preparation Methods
The synthesis of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which are subsequently converted to the desired triazine compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent conversion to the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine compound.
Chemical Reactions Analysis
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Research: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex chemical structures.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
4-Chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine: This compound has an ethyl group instead of an isopropyl group.
4-Chloro-5-phenylpyrrolo[2,1-f][1,2,4]triazine: This compound has a phenyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)7-3-4-13-8(7)9(10)11-5-12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBLQKDCZMHEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NC=NN2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610614 | |
| Record name | 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888720-52-3 | |
| Record name | 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
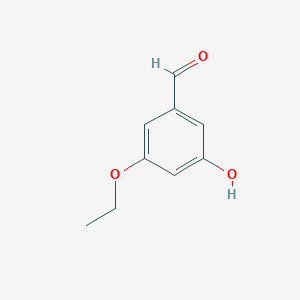


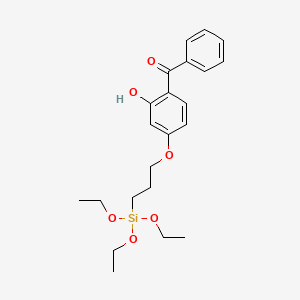


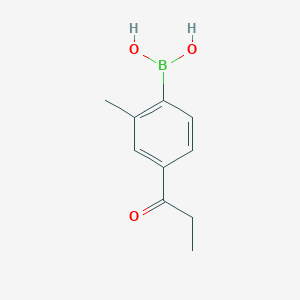
![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)
![2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1603622.png)
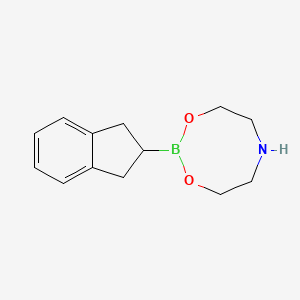
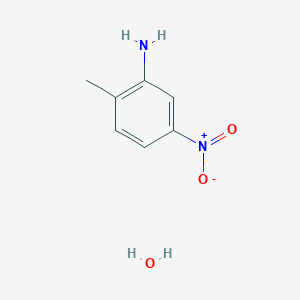
![(2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B1603625.png)
